Futibatinib

Description

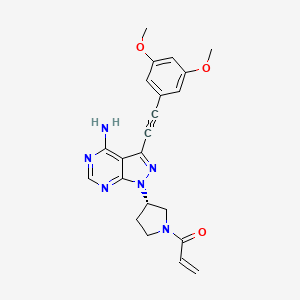

Structure

3D Structure

Properties

IUPAC Name |

1-[(3S)-3-[4-amino-3-[2-(3,5-dimethoxyphenyl)ethynyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O3/c1-4-19(29)27-8-7-15(12-27)28-22-20(21(23)24-13-25-22)18(26-28)6-5-14-9-16(30-2)11-17(10-14)31-3/h4,9-11,13,15H,1,7-8,12H2,2-3H3,(H2,23,24,25)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEIPNCCJPRMIAX-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C#CC2=NN(C3=NC=NC(=C23)N)C4CCN(C4)C(=O)C=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)C#CC2=NN(C3=NC=NC(=C23)N)[C@H]4CCN(C4)C(=O)C=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448169-71-8 | |

| Record name | Futibatinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448169718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Futibatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15149 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FUTIBATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B93MGE4AL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Futibatinib mechanism of action in cholangiocarcinoma

An In-depth Technical Guide to the Mechanism of Action of Futibatinib in Cholangiocarcinoma

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (marketed as LYTGOBI®) is a next-generation, orally bioavailable, irreversible, and highly selective small-molecule inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, 3, and 4.[1][2][3][4][5] It is approved for the treatment of adult patients with previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 gene fusions or other rearrangements.[6][7] Cholangiocarcinoma is an aggressive cancer of the bile ducts with a poor prognosis, and FGFR2 genetic aberrations, particularly gene fusions, are key oncogenic drivers in 10-16% of iCCA cases.[8][9] this compound's unique mechanism, characterized by covalent binding to the FGFR kinase domain, offers potent and sustained inhibition of oncogenic signaling and has demonstrated the ability to overcome resistance to reversible FGFR inhibitors.[10][11][12] This document provides a comprehensive technical overview of this compound's mechanism of action, preclinical data, clinical efficacy, and the molecular basis of resistance, supported by detailed experimental protocols and pathway diagrams.

Molecular Mechanism of Action

The fibroblast growth factor (FGF)/FGFR signaling pathway is crucial for various cellular processes, including proliferation, differentiation, migration, and survival.[13][14] In certain cancers, including iCCA, genomic alterations such as gene fusions, amplifications, or mutations lead to aberrant, ligand-independent constitutive activation of FGFR signaling, promoting tumorigenesis.[8][15][16][17]

Irreversible Covalent Binding

This compound is distinguished from other FGFR inhibitors by its irreversible binding mechanism.[10][18] It is designed to form a covalent bond with a highly conserved cysteine residue (Cys492 in FGFR2) located in the P-loop of the ATP-binding pocket of the FGFR kinase domain.[3][5][19] This covalent interaction permanently inactivates the receptor, providing prolonged and sustained inhibition of its kinase activity, even as systemic drug concentrations decrease.[5] Liquid chromatography-mass spectrometry (LC/MS) analysis has confirmed this covalent binding, showing an increase in the mass of the FGFR2 kinase domain that corresponds precisely to the molecular weight of this compound.[1][20]

Inhibition of Downstream Signaling

By irreversibly binding to and inhibiting FGFR2, this compound blocks its autophosphorylation and the subsequent activation of major downstream oncogenic signaling cascades.[1][13][14] The primary pathways inhibited include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Crucial for cell proliferation.

-

Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR Pathway: A key regulator of cell growth, survival, and metabolism.

-

Phospholipase Cγ (PLCγ) Pathway: Involved in cell motility and invasion.

-

JAK/STAT Pathway: Contributes to cell survival and proliferation.

Inhibition of these pathways in FGFR2-deregulated cancer cells leads to a decrease in cell viability and a potent antiproliferative effect.[1][13][20]

Caption: this compound Signaling Pathway Inhibition.

Preclinical Evidence and Selectivity

Extensive preclinical studies have characterized this compound as a potent and highly selective FGFR inhibitor with significant antitumor activity in models driven by FGFR aberrations.

Kinase Selectivity and Potency

Biochemical assays demonstrate that this compound potently inhibits all four FGFR family members at low nanomolar concentrations.[1][2][4] When tested against a large panel of 296-387 human kinases, this compound showed exceptional selectivity for FGFRs, with minimal off-target activity.[1][19] This high selectivity is crucial for minimizing off-target toxicities.

Data Presentation: Quantitative Inhibitory Activity

Table 1: Biochemical Inhibitory Activity of this compound against FGFRs

| Kinase Target | IC₅₀ (nM) | Reference(s) |

|---|---|---|

| FGFR1 | 1.4 - 3.9 | [1][3][4] |

| FGFR2 | 1.3 - 1.4 | [3][4] |

| FGFR3 | 1.6 | [3][4][19] |

| FGFR4 | 3.7 - 8.3 | [3][4] |

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the kinase activity in a cell-free enzymatic assay.

In Vitro and In Vivo Antitumor Activity

This compound has shown potent, selective growth-inhibitory effects on a wide range of human cancer cell lines harboring various FGFR genomic aberrations, including fusions, amplifications, and mutations.[1][2][20] In contrast, cell lines without such alterations were insensitive to the drug.[1] Oral administration of this compound in mouse and rat xenograft models with FGFR-driven human tumors resulted in significant, dose-dependent tumor growth inhibition and, in some cases, tumor regression.[1][2][19]

Table 2: Antiproliferative Activity of this compound in FGFR-Altered Cancer Cell Lines

| Cell Line | Cancer Type | FGFR Alteration | GI₅₀ (nM) (approx.) | Reference(s) |

|---|---|---|---|---|

| SNU-16 | Gastric Cancer | FGFR2 Amplification | ~10 | [1][19] |

| AN3 CA | Endometrial Cancer | FGFR2 Mutation | ~1 | [1][19] |

| RT112/84 | Bladder Cancer | FGFR3 Fusion | ~10 | [1] |

| NCI-H1581 | Lung Cancer | FGFR1 Amplification | 7 | [3] |

GI₅₀ (Half-maximal growth inhibition) values represent the drug concentration that causes a 50% reduction in cell proliferation.

Clinical Efficacy in Cholangiocarcinoma

The clinical development of this compound has been centered on its efficacy in patients with FGFR2-rearranged iCCA. The pivotal Phase 2 FOENIX-CCA2 study provided the primary evidence for its regulatory approval.[10]

The FOENIX-CCA2 Trial

This open-label, single-arm study enrolled 103 patients with unresectable or metastatic iCCA with an FGFR2 fusion or other rearrangement who had received at least one prior line of systemic therapy.[10] Patients received this compound 20 mg orally once daily.[10][19] The trial demonstrated early, durable responses and a manageable safety profile.[10][18]

Data Presentation: Clinical Trial Results

Table 3: Clinical Efficacy of this compound in the FOENIX-CCA2 Trial

| Clinical Endpoint | Result | Reference(s) |

|---|---|---|

| Objective Response Rate (ORR) | 42% | [7][10][21] |

| - Complete Response (CR) | 1 patient (1%) | [10] |

| - Partial Response (PR) | 42 patients (41%) | [10] |

| Disease Control Rate (DCR) | 82.5% | [10] |

| Median Time to Response | 2.5 months | [10] |

| Median Duration of Response (DOR) | 9.7 months | [7][10][12][21] |

| Median Progression-Free Survival (PFS) | 9.0 months | [10][12][22] |

| Median Overall Survival (OS) | 21.7 months |[22][23] |

Notably, responses were observed across various FGFR2 fusion partners and in patients with co-occurring genomic alterations in tumor suppressor genes like TP53, indicating broad activity within this molecularly defined patient population.[10][23]

Mechanisms of Acquired Resistance

As with other targeted therapies, acquired resistance can limit the long-term efficacy of this compound. Understanding these mechanisms is critical for developing subsequent lines of therapy.

-

On-Target Resistance: The predominant mechanism of acquired resistance involves the emergence of secondary mutations within the FGFR2 kinase domain.[24][25] The most common mutations occur at the "molecular brake" (N550) and "gatekeeper" (V565) residues, which interfere with drug binding.[24][25][26][27]

-

Rarity of Covalent Site Mutation: A key finding is the rarity of acquired mutations at the Cys492 residue, the site of this compound's covalent binding.[24][25] While such mutations render cells insensitive to this compound, they also appear to reduce the kinase's signaling activity, potentially explaining their low clinical frequency and highlighting an advantage of the irreversible binding mechanism.[24][25]

-

Off-Target Resistance: Resistance can also develop through the activation of bypass signaling pathways that circumvent the need for FGFR signaling, such as alterations in the PI3K/mTOR or MAPK pathways.[26]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound Is a Novel Irreversible FGFR 1-4 Inhibitor That Shows Selective Antitumor Activity against FGFR-Deregulated Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. LYTGOBI® (this compound) tablets Mechanism of Action | Cholangiocarcinoma FGFR Inhibitor [lytgobi.com]

- 7. This compound: A Potent and Irreversible Inhibitor of Fibroblast Growth Factor Receptors for Treatment of the Bile Duct Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cholangiocarcinoma iCCA [cholangiocarcinoma-eu.com]

- 9. FGFR2 Inhibition in Cholangiocarcinoma | Annual Reviews [annualreviews.org]

- 10. This compound in Intrahepatic Cholangiocarcinoma with FGFR2 Fusions or Rearrangements: Primary Results of FOENIX-CCA2 Presented at AACR 2021 | CCA News Online [ccanewsonline.com]

- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 12. dovepress.com [dovepress.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. This compound | C22H22N6O3 | CID 71621331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. cholangiocarcinoma.org [cholangiocarcinoma.org]

- 16. The Evolving Role of FGFR2 Inhibitors in Intrahepatic Cholangiocarcinoma: From Molecular Biology to Clinical Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Targeting the FGFR signaling pathway in cholangiocarcinoma: promise or delusion? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Discovery of this compound: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. This compound for Bile Duct Cancer · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 22. cancernetwork.com [cancernetwork.com]

- 23. Efficacy of this compound in metastatic cholangiocarcinoma | VHIO [vhio.net]

- 24. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. aacrjournals.org [aacrjournals.org]

- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Futibatinib's Covalent Inhibition of Fibroblast Growth Factor Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Futibatinib (TAS-120) is a potent and selective, orally bioavailable, irreversible inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, 3, and 4. It has received accelerated approval from the U.S. Food and Drug Administration for the treatment of previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma harboring FGFR2 gene fusions or other rearrangements.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its covalent binding to FGFRs. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction: The Role of FGFR Signaling in Oncology

The fibroblast growth factor (FGF)/FGFR signaling pathway is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, migration, and survival.[3][4] The FGFR family consists of four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4).[1] Genetic alterations in FGFR genes, such as gene fusions, rearrangements, amplifications, and activating mutations, can lead to dysregulated kinase activity, driving oncogenesis in various malignancies, including cholangiocarcinoma, urothelial carcinoma, and breast cancer.[3][5] Consequently, FGFRs have emerged as a compelling therapeutic target for cancer.

This compound represents a significant advancement in the field of FGFR-targeted therapies due to its irreversible mechanism of action. Unlike reversible inhibitors that can be displaced by high intracellular concentrations of ATP, this compound forms a stable covalent bond with its target, leading to prolonged and robust inhibition of FGFR signaling.[3][6] This irreversible binding profile is thought to contribute to its high potency and its ability to overcome some forms of acquired resistance observed with reversible inhibitors.[7]

Mechanism of Action: Irreversible Covalent Inhibition

This compound's mechanism of action is characterized by its specific and irreversible binding to the ATP-binding pocket of FGFRs. This is achieved through a Michael addition reaction between the acrylamide "warhead" of this compound and the thiol group of a conserved cysteine residue located in the P-loop (glycine-rich loop) of the kinase domain.[1][8]

The Covalent Binding Site

In FGFR2, the targeted residue is Cysteine 491 (C491).[1] This cysteine is highly conserved across the FGFR family, enabling this compound's pan-FGFR inhibitory activity. The formation of this covalent bond effectively and permanently blocks the ATP-binding site, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling cascades.

Downstream Signaling Pathways

By inhibiting FGFR phosphorylation, this compound effectively abrogates the activation of several key downstream signaling pathways that are crucial for tumor cell proliferation and survival. These include:

-

RAS-MAPK Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival.

-

PI3K-AKT Pathway: This pathway plays a critical role in cell growth, survival, and metabolism.

-

PLCγ Pathway: This pathway is involved in cell motility and invasion.[3][9]

The inhibition of these pathways ultimately leads to the suppression of tumor growth and induction of apoptosis in FGFR-aberrant cancer cells.

Figure 1: Simplified FGFR Signaling Pathway and the Point of Inhibition by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound's activity and selectivity.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC50 (nM) | Reference(s) |

| FGFR1 | 1.8 | [1][10] |

| FGFR2 | 1.4 | [6] |

| FGFR3 | 1.6 | [1][10] |

| FGFR4 | 3.7 | [1][10] |

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a cell-free assay.

Table 2: Kinome Selectivity of this compound

| Kinase | % Inhibition at 100 nM this compound | Reference(s) |

| FGFR1 | 99.1 | [1] |

| FGFR2 | 97.0 | [1] |

| FGFR3 | 97.8 | [1] |

| FGFR4 | 94.8 | [1] |

| MAPK12 | 69 | [1] |

| INSR | 55 | [1] |

Data from a KINOMEscan panel of 387 wild-type kinases. Only kinases with >50% inhibition are shown, apart from the FGFR family.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the covalent binding and inhibitory activity of this compound.

In Vitro Kinase Assay (KINOMEscan®)

The kinase selectivity of this compound is often determined using a competition binding assay, such as the KINOMEscan® platform from DiscoverX.

Principle: This assay measures the ability of a test compound to compete with an active-site-directed ligand for binding to the kinase active site. The amount of kinase captured on a solid support is quantified, and a lower signal indicates displacement of the ligand by the test compound.

Protocol:

-

Kinase-Ligand Binding: A DNA-tagged kinase is incubated with an immobilized, active-site-directed ligand.

-

Compound Incubation: this compound is added at a fixed concentration (e.g., 100 nM) to the kinase-ligand mixture.

-

Quantification: The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.

-

Data Analysis: The results are reported as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound.

Confirmation of Covalent Binding by Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is a crucial technique to confirm the covalent adduction of this compound to FGFR.

Figure 2: Experimental Workflow for Confirming Covalent Binding of this compound to FGFR.

4.2.1. Intact Protein Analysis

Principle: The intact mass of the FGFR kinase domain is measured before and after incubation with this compound. A mass increase corresponding to the molecular weight of this compound (418.45 Da) confirms covalent binding.[6]

Protocol:

-

Sample Preparation: Recombinant FGFR2 kinase domain is incubated with and without this compound in a suitable buffer.

-

LC-MS Analysis: The samples are analyzed by LC-MS.

-

Chromatography: A reverse-phase C4 or C8 column is typically used for protein separation. A gradient of acetonitrile in water with 0.1% formic acid is used for elution.

-

Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to acquire the mass spectra. Data is collected in positive ion mode.

-

-

Data Analysis: The raw data is deconvoluted to determine the average mass of the protein in both the treated and untreated samples. A mass shift of approximately 418.5 Da in the this compound-treated sample confirms covalent adduct formation.[6]

4.2.2. Peptide Mapping Analysis

Principle: To identify the specific amino acid residue that forms the covalent bond, the this compound-FGFR2 complex is digested with a protease, and the resulting peptides are analyzed by LC-MS/MS.

Protocol:

-

Protein Digestion: The this compound-FGFR2 complex is denatured, reduced, and alkylated. The protein is then digested with a specific protease, such as Glu-C endopeptidase.[1]

-

LC-MS/MS Analysis: The peptide mixture is separated by reverse-phase chromatography (e.g., using a C18 column) and analyzed by tandem mass spectrometry (MS/MS).

-

A data-dependent acquisition method is used, where the most abundant peptide ions in each MS scan are selected for fragmentation.

-

-

Data Analysis: The MS/MS spectra are searched against the FGFR2 protein sequence using a database search engine (e.g., Mascot, Sequest). The search parameters include a variable modification on cysteine residues corresponding to the mass of this compound. The identification of a peptide containing Cys491 with this mass modification confirms the binding site.[1]

X-ray Crystallography

The three-dimensional structure of the this compound-FGFR complex provides detailed insights into the binding mode and the interactions that contribute to its potency and selectivity. The crystal structure of this compound in complex with FGFR1 has been solved (PDB ID: 6MZW).

Protocol Overview:

-

Protein Expression and Purification: The FGFR kinase domain is expressed (e.g., in insect or bacterial cells) and purified to high homogeneity.

-

Crystallization: The purified FGFR is co-crystallized with this compound, or the ligand is soaked into pre-formed apo-FGFR crystals. This involves screening a wide range of crystallization conditions (precipitants, pH, temperature) to obtain diffraction-quality crystals.

-

Data Collection: The crystals are cryo-cooled and diffraction data is collected at a synchrotron X-ray source.

-

Structure Determination and Refinement: The diffraction data is processed to obtain an electron density map. The structure of the protein-ligand complex is then built into the electron density and refined to high resolution.

Cell-Based Assays

4.4.1. Cell Viability Assay

Principle: To assess the anti-proliferative activity of this compound in cancer cell lines with and without FGFR aberrations.

Protocol (e.g., using CellTiter-Glo®):

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (DMSO) for a specified period (e.g., 72 hours).

-

Lysis and Luminescence Measurement: A reagent containing a thermostable luciferase and luciferin is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).

-

Data Analysis: The luminescent signal is read on a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated by fitting the data to a dose-response curve.

4.4.2. Western Blotting for FGFR Phosphorylation

Principle: To determine the effect of this compound on FGFR autophosphorylation in cells.

Protocol:

-

Cell Treatment: Cancer cells with FGFR aberrations are treated with varying concentrations of this compound for a short period (e.g., 1-2 hours).

-

Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated FGFR (e.g., anti-p-FGFR Tyr653/654). A primary antibody against total FGFR is used as a loading control.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

Resistance Mechanisms

Acquired resistance to targeted therapies is a significant clinical challenge. While this compound's irreversible binding mechanism may mitigate some resistance mechanisms seen with reversible inhibitors, resistance can still emerge.

-

On-Target Mutations: Mutations in the FGFR kinase domain can confer resistance. Notably, a mutation at the site of covalent binding, C492F in FGFR2, has been observed, although it is a rare event.[11] Other resistance mutations, such as those in the gatekeeper residue (V565) and the molecular brake region (N550), have also been reported.[11][12]

-

Off-Target Mechanisms: Activation of bypass signaling pathways, such as the PI3K/mTOR or MAPK pathways through alterations in other genes, can also lead to resistance.[13]

Figure 3: Overview of Acquired Resistance Mechanisms to this compound.

Conclusion

This compound is a highly potent and selective irreversible inhibitor of the FGFR family of receptor tyrosine kinases. Its unique covalent binding mechanism provides sustained and robust inhibition of FGFR signaling, translating into significant anti-tumor activity in preclinical models and clinical benefit for patients with FGFR-aberrant cancers. The experimental methodologies outlined in this guide provide a framework for the continued investigation of this compound and the development of next-generation covalent inhibitors. A thorough understanding of its mechanism of action and potential resistance pathways is crucial for optimizing its clinical use and developing strategies to overcome resistance.

References

- 1. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. Fully Unattended Online Protein Digestion and LC-MS Peptide Mapping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-Level Clonal FGFR Amplification and Response to FGFR Inhibition in a Translational Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinase Assay Panel [bio-protocol.org]

- 8. waters.com [waters.com]

- 9. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of this compound: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, an Irreversible FGFR1–4 Inhibitor, in Patients with Advanced Solid Tumors Harboring FGF/FGFR Aberrations: A Phase I Dose-Expansion Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Screening Ligands by X-ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

Futibatinib's Target Engagement in Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Futibatinib (TAS-120) is a potent, orally bioavailable, and irreversible small-molecule inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, 3, and 4.[1][2] Dysregulation of the FGFR signaling pathway, through gene amplifications, fusions, or activating mutations, is a known driver of oncogenesis in a variety of solid tumors. This compound covalently binds to a conserved cysteine residue within the ATP-binding pocket of the FGFR kinase domain, leading to sustained inhibition of FGFR-mediated signaling pathways and subsequent anti-tumor activity.[1][3] This technical guide provides a comprehensive overview of this compound's target engagement in cancer cell lines, detailing its mechanism of action, cellular potency, and the experimental protocols used to assess its efficacy.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects by irreversibly binding to FGFRs 1-4, thereby blocking the phosphorylation and activation of the receptor.[1][3] This action inhibits downstream signaling cascades crucial for cancer cell proliferation, survival, and migration. The primary pathways affected are the RAS/MAPK, PI3K/AKT, and PLCγ pathways.[3] Inhibition of these pathways ultimately leads to decreased cell viability in cancer cell lines harboring FGFR alterations.[3]

Figure 1: this compound's Inhibition of the FGFR Signaling Pathway.

Quantitative Analysis of this compound's Potency

The anti-proliferative activity of this compound has been evaluated across a range of cancer cell lines with various FGFR aberrations. The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values are key metrics for quantifying its potency.

| Cell Line | Cancer Type | FGFR Aberration | IC50 / EC50 (µM) | Reference |

| RMS559 | Rhabdomyosarcoma | FGFR4 V550L activating mutation | ~0.5 | [3] |

| RH4 | Rhabdomyosarcoma | FGFR4 Overexpression | ~10 | [3] |

| AN3 CA | Endometrial Carcinoma | FGFR2 K310R, N549K mutations | Not specified in provided abstracts | |

| SNU-16 | Gastric Carcinoma | FGFR2 Amplification | Not specified in provided abstracts | |

| OPM-2 | Multiple Myeloma | FGFR3 Translocation | Not specified in provided abstracts | |

| KMS-11 | Multiple Myeloma | FGFR3 Translocation | Not specified in provided abstracts |

| Recombinant Enzyme | IC50 (nM) | Reference |

| FGFR1 | 1.8 | [1] |

| FGFR2 | 1.1 | [4] |

| FGFR3 | 1.6 | [1] |

| FGFR4 | 3.7 | [1] |

Experimental Protocols for Assessing Target Engagement

Several key experimental methodologies are employed to elucidate the target engagement of this compound in cancer cell lines. These include Western Blotting, Cellular Thermal Shift Assay (CETSA), and NanoBioluminescence Resonance Energy Transfer (NanoBRET) assays.

Western Blotting for Downstream Signaling Inhibition

Western blotting is a fundamental technique used to detect the phosphorylation status of FGFR and its downstream signaling proteins, such as AKT and ERK, providing direct evidence of target engagement and pathway inhibition.

Protocol:

-

Cell Culture and Treatment: Plate cancer cell lines with known FGFR aberrations and culture to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0-1 µM) for a specified duration (e.g., 2-24 hours). A vehicle control (e.g., DMSO) should be included.

-

Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-FGFR, total FGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Figure 2: General Workflow for Western Blot Analysis.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying drug binding to its target in a cellular environment. The principle is that a ligand-bound protein is more resistant to thermal denaturation than its unbound form.[5][6]

Protocol:

-

Cell Treatment: Treat intact cells with this compound or a vehicle control for a defined period.

-

Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Detection: Analyze the amount of soluble FGFR in the supernatant by Western blotting or other protein detection methods like ELISA or mass spectrometry. An increase in the amount of soluble FGFR at higher temperatures in this compound-treated cells indicates target engagement.

Figure 3: Cellular Thermal Shift Assay (CETSA) Workflow.

NanoBioluminescence Resonance Energy Transfer (NanoBRET) Assay

The NanoBRET assay is a live-cell method to quantify drug-target engagement. It measures the binding of a small molecule to a target protein by detecting the energy transfer between a NanoLuc luciferase-tagged target protein (donor) and a fluorescently labeled tracer that binds to the same target (acceptor).[7][8]

Protocol:

-

Cell Transfection: Co-transfect cells (e.g., HEK293) with a plasmid encoding the FGFR-NanoLuc fusion protein.

-

Cell Seeding: Seed the transfected cells into a multi-well plate.

-

Tracer and Compound Addition: Add a cell-permeable fluorescent tracer that binds to FGFR, followed by the addition of this compound at various concentrations.

-

Substrate Addition: Add the NanoLuc substrate to initiate the luminescence reaction.

-

BRET Measurement: Measure the donor and acceptor emission signals. A decrease in the BRET signal with increasing concentrations of this compound indicates displacement of the tracer and, therefore, target engagement.

Figure 4: Principle of the NanoBRET Target Engagement Assay.

Conclusion

This compound demonstrates potent and selective target engagement in cancer cell lines harboring FGFR aberrations. Its irreversible binding mechanism leads to sustained inhibition of key oncogenic signaling pathways. The experimental protocols detailed in this guide provide a robust framework for researchers to assess the cellular efficacy and mechanism of action of this compound and other kinase inhibitors. A thorough understanding of these techniques is crucial for the continued development and optimization of targeted cancer therapies.

References

- 1. Discovery of this compound: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I, first-in-human study of this compound, a highly selective, irreversible FGFR1-4 inhibitor in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A phase I drug–drug interaction study to assess the effect of this compound on P‐gp and BCRP substrates and of P‐gp inhibition on the pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. eubopen.org [eubopen.org]

Futibatinib Pharmacodynamics in Xenograft Models: A Technical Guide

Introduction

Futibatinib (formerly TAS-120) is a next-generation, orally bioavailable, potent, and highly selective small-molecule inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, 3, and 4.[1][2] Its unique mechanism involves irreversible covalent binding to a conserved cysteine residue within the P-loop of the FGFR kinase domain, distinguishing it from reversible ATP-competitive inhibitors.[3][4][5] This covalent modification leads to sustained, durable inhibition of FGFR signaling.[4] Preclinical evaluation in xenograft models has been crucial for elucidating the pharmacodynamic properties of this compound, confirming its on-target activity, and establishing a strong rationale for its clinical development in patients with FGFR-driven malignancies.[1][6] This guide provides an in-depth overview of this compound's pharmacodynamics in various xenograft models, detailing its impact on signaling pathways, summarizing antitumor efficacy data, and outlining key experimental protocols.

Mechanism of Action and Signaling Pathway

The FGFR signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, migration, and survival.[4][7] Aberrations such as gene amplification, mutations, or fusions in FGFRs can lead to constitutive activation of this pathway, driving oncogenesis in various cancers.[2] this compound selectively targets these aberrant FGFRs. By forming a covalent bond, it permanently disables the receptor's kinase activity, thereby blocking the autophosphorylation and activation of downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways.[1][4][7] This sustained inhibition effectively halts the signals that promote tumor cell growth and survival.[4]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Molecular Targeting of the Fibroblast Growth Factor Receptor Pathway across Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of this compound: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. TAS-120 overcomes resistance to ATP-competitive FGFR inhibitors in patients with FGFR2 fusion-positive intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. The Evolving Role of FGFR2 Inhibitors in Intrahepatic Cholangiocarcinoma: From Molecular Biology to Clinical Targeting - PMC [pmc.ncbi.nlm.nih.gov]

The Role of FGFR Aberrations in Futibatinib Sensitivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, migration, and survival.[1] Dysregulation of this pathway, driven by genomic aberrations such as fusions, mutations, and amplifications, is a key oncogenic driver in a variety of cancers.[2] Futibatinib (formerly TAS-120) is a potent, selective, and irreversible inhibitor of FGFR1, 2, 3, and 4.[1] Its unique covalent binding mechanism offers a promising therapeutic strategy for patients with FGFR-driven malignancies, including those who have developed resistance to reversible FGFR inhibitors.[3][4] This technical guide provides a comprehensive overview of the role of FGFR aberrations in determining sensitivity to this compound, supported by preclinical and clinical data, detailed experimental protocols, and signaling pathway visualizations.

The FGFR Signaling Pathway and Oncogenic Aberrations

The FGFR family consists of four receptor tyrosine kinases (FGFR1-4) that are activated upon binding to fibroblast growth factors (FGFs).[5][6] This binding event induces receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain, initiating a cascade of downstream signaling pathways.[2][7] The major downstream pathways include the RAS-RAF-MEK-MAPK pathway, which primarily drives cell proliferation, the PI3K-AKT-mTOR pathway, which promotes cell survival, the JAK-STAT pathway, involved in tumor invasion and metastasis, and the PLCγ-PKC pathway, which regulates cell motility.[2][5][7]

Oncogenic activation of the FGFR pathway can occur through several mechanisms:

-

Gene Fusions/Rearrangements: These are common in intrahepatic cholangiocarcinoma (iCCA), particularly involving FGFR2.[8][9][10] The fusion of FGFR2 with a partner gene leads to a constitutively active kinase, driving uncontrolled cell growth.[9]

-

Gene Mutations: Activating mutations in the FGFR kinase domain can lead to ligand-independent signaling. These are frequently observed in urothelial carcinoma (FGFR3) and other solid tumors.[11]

-

Gene Amplifications: Overexpression of FGFRs due to gene amplification can enhance downstream signaling and is found in various cancers, including breast and gastric cancer.[2]

// Nodes FGF [label="FGF", fillcolor="#FBBC05", fontcolor="#202124"]; FGFR [label="FGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT [label="STAT", fillcolor="#F1F3F4", fontcolor="#202124"]; PLCG [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Invasion [label="Invasion", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Motility [label="Motility", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges FGF -> FGFR [arrowhead=normal, color="#5F6368"]; FGFR -> RAS [arrowhead=normal, color="#5F6368"]; FGFR -> PI3K [arrowhead=normal, color="#5F6368"]; FGFR -> STAT [arrowhead=normal, color="#5F6368"]; FGFR -> PLCG [arrowhead=normal, color="#5F6368"]; RAS -> RAF -> MEK -> ERK -> Proliferation [arrowhead=normal, color="#5F6368"]; PI3K -> AKT -> mTOR -> Survival [arrowhead=normal, color="#5F6368"]; STAT -> Invasion [arrowhead=normal, color="#5F6368"]; PLCG -> PKC -> Motility [arrowhead=normal, color="#5F6368"]; this compound -> FGFR [arrowhead=tee, color="#EA4335", style=dashed]; } .dot Caption: Simplified FGFR signaling pathway and its downstream effects.

This compound: Mechanism of Action

This compound is a highly selective, irreversible inhibitor of FGFR1-4.[1][12] Unlike ATP-competitive inhibitors that bind reversibly to the kinase domain, this compound forms a covalent bond with a conserved cysteine residue within the ATP binding pocket of the FGFR kinase domain.[1][6] This irreversible binding leads to sustained inhibition of FGFR phosphorylation and downstream signaling, ultimately resulting in decreased viability of cancer cells harboring FGFR alterations.[1] Preclinical studies have shown that this irreversible mechanism may lead to a lower risk of developing drug resistance due to FGFR escape mutations compared to reversible inhibitors.[13]

Clinical Efficacy of this compound in FGFR-Aberrant Tumors

Clinical trials have demonstrated the efficacy of this compound across a range of solid tumors with various FGFR aberrations.

Table 1: Efficacy of this compound in a Phase I Dose-Expansion Study[12]

| Tumor Type | Predominant FGFR Aberration | Objective Response Rate (ORR) | Disease Control Rate (DCR) |

| Intrahepatic Cholangiocarcinoma | FGFR2 Fusions/Rearrangements | 25.4% | Not Reported |

| Urothelial Carcinoma | FGFR3 or FGFR1 Mutations | 16% | 47% |

| All Solid Tumors (Overall) | Various FGFR1-3 Aberrations | 13.7% | Not Reported |

Table 2: Efficacy of this compound in a Phase II Study in Intrahepatic Cholangiocarcinoma (iCCA)[15]

| Patient Population | FGFR Aberration | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Duration of Response |

| Previously treated, locally advanced/metastatic iCCA (n=67) | FGFR2 Fusions or Rearrangements | 37.3% | 82.1% | 8.3 months |

Table 3: Efficacy of this compound in a Phase II Basket Trial (TiFFANY)[16][17]

| Patient Population | FGFR Aberration Detected by ctDNA | Objective Response Rate (ORR) |

| Refractory advanced solid malignancies (n=26) | Mutations, Amplifications, Fusions | 19.2% |

These data highlight the significant anti-tumor activity of this compound, particularly in patients with FGFR2 fusion-positive cholangiocarcinoma.[11][14] Responses have also been observed in patients with other tumor types and FGFR aberrations, demonstrating the broad potential of this agent.[11]

Mechanisms of Resistance to this compound

Despite the durable responses observed with this compound, acquired resistance can still occur. The primary mechanism of acquired resistance to FGFR inhibitors involves the emergence of secondary mutations in the FGFR2 kinase domain.[15] Notably, mutations at the N550 molecular brake and V565 gatekeeper residues are common.[16] However, disruption of the cysteine residue (C492) that this compound covalently binds to is a rare event, potentially due to a negative impact of this mutation on FGFR2 signaling.[15] Off-target resistance mechanisms involving the activation of bypass signaling pathways, such as the PI3K/mTOR and MAPK pathways, have also been identified.[17]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines with and without FGFR aberrations

-

Complete cell culture medium

-

This compound stock solution (e.g., in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[19]

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[14]

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.

-

Incubate the plate for a defined period (e.g., 72 hours) at 37°C in a humidified incubator.[14]

-

Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[19]

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[19]

-

Mix thoroughly and measure the absorbance at 570 nm using a plate reader.[19]

-

Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of this compound concentration.

// Nodes Seed_Cells [label="Seed Cells in 96-well Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_this compound [label="Add this compound Dilutions", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate (e.g., 72h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_MTT [label="Add MTT Reagent", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate_MTT [label="Incubate (1-4h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Solubilizer [label="Add Solubilization Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; Read_Absorbance [label="Read Absorbance (570nm)", fillcolor="#F1F3F4", fontcolor="#202124"]; Calculate_IC50 [label="Calculate IC50", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Seed_Cells -> Add_this compound -> Incubate -> Add_MTT -> Incubate_MTT -> Add_Solubilizer -> Read_Absorbance -> Calculate_IC50 [arrowhead=normal, color="#5F6368"]; } .dot Caption: Workflow for a cell viability assay (MTT).

Western Blotting for Phosphorylated FGFR

This protocol is used to determine the effect of this compound on FGFR phosphorylation.

Materials:

-

Cancer cell lysates treated with and without this compound

-

Lysis buffer containing phosphatase and protease inhibitors

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-FGFR, anti-total-FGFR)

-

HRP-conjugated secondary antibody

-

ECL detection reagents

-

Imaging system

Procedure:

-

Lyse cells in lysis buffer on ice.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Denature protein samples by boiling in SDS-PAGE sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-FGFR) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL detection reagents and visualize the bands using an imaging system.

-

Strip the membrane and re-probe with an anti-total-FGFR antibody as a loading control.

In Vivo Xenograft Tumor Model

This protocol is to evaluate the in vivo efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line suspension (e.g., in Matrigel)

-

This compound formulation for oral gavage

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject cancer cells into the flanks of the mice.[9]

-

Monitor tumor growth regularly using calipers.

-

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups daily via oral gavage.

-

Measure tumor volume and body weight two to three times per week.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

Immunohistochemistry (IHC)

This protocol is for the analysis of biomarkers in tumor tissues from xenograft models.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor sections

-

Xylene and graded ethanol series

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking solution (e.g., normal goat serum)

-

Primary antibody (e.g., anti-phospho-ERK, anti-Ki-67)

-

Biotinylated secondary antibody and streptavidin-HRP complex

-

DAB substrate[11]

-

Hematoxylin for counterstaining

-

Mounting medium

Procedure:

-

Deparaffinize and rehydrate the FFPE tissue sections.

-

Perform heat-induced antigen retrieval.

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with a blocking solution.

-

Incubate with the primary antibody overnight at 4°C.

-

Wash and incubate with the biotinylated secondary antibody.

-

Wash and incubate with the streptavidin-HRP complex.

-

Develop the signal with DAB substrate.[11]

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the slides.

-

Analyze the slides under a microscope.

// Nodes FGFR_Aberration [label="FGFR Aberration\n(Fusion, Mutation, Amplification)", fillcolor="#FBBC05", fontcolor="#202124"]; Constitutive_Activation [label="Constitutive FGFR Signaling", fillcolor="#F1F3F4", fontcolor="#202124"]; Oncogenesis [label="Oncogenesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Futibatinib_Treatment [label="this compound Treatment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibition [label="Irreversible Inhibition of FGFR", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Tumor Cell Apoptosis/\nGrowth Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sensitivity [label="Sensitivity to this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges FGFR_Aberration -> Constitutive_Activation [arrowhead=normal, color="#5F6368"]; Constitutive_Activation -> Oncogenesis [arrowhead=normal, color="#5F6368"]; Futibatinib_Treatment -> Inhibition [arrowhead=normal, color="#5F6368"]; Inhibition -> Apoptosis [arrowhead=normal, color="#5F6368"]; Oncogenesis -> Futibatinib_Treatment [style=dotted, arrowhead=none, color="#5F6368"]; Apoptosis -> Sensitivity [arrowhead=normal, color="#5F6368"]; } .dot Caption: Relationship between FGFR aberrations and this compound sensitivity.

Conclusion

This compound represents a significant advancement in the treatment of cancers driven by FGFR aberrations. Its irreversible mechanism of action provides durable inhibition of FGFR signaling, leading to meaningful clinical responses in patients with a variety of solid tumors, most notably FGFR2 fusion-positive cholangiocarcinoma. A thorough understanding of the specific FGFR alterations within a patient's tumor is paramount for predicting sensitivity to this compound. The experimental protocols provided in this guide offer a framework for researchers and clinicians to investigate the efficacy of this compound and to further elucidate the mechanisms of response and resistance to this targeted therapy. Future research will likely focus on combination strategies to overcome resistance and expand the utility of this compound to a broader patient population.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. raybiotech.com [raybiotech.com]

- 4. 10 Tips For Western Blot Detection Of Phosphorylation Events [cellandgene.com]

- 5. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 6. sorger.med.harvard.edu [sorger.med.harvard.edu]

- 7. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Circulating Tumor DNA Analysis Detects FGFR2 Amplification and Concurrent Genomic Alterations Associated with FGFR Inhibitor Efficacy in Advanced Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubcompare.ai [pubcompare.ai]

- 11. Drug sensitivity assay [bio-protocol.org]

- 12. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ascopubs.org [ascopubs.org]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Tumor xenografts and immunohistochemistry [bio-protocol.org]

- 17. 4.7. Animal Xenografts Tumor Model and Anti-Tumor Effect In Vivo [bio-protocol.org]

- 18. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 19. Tumor xenograft assays and immunohistochemistry [bio-protocol.org]

Methodological & Application

Futibatinib's Impact on Cancer Cell Growth: An In Vitro Analysis

Application Note and Protocol

Abstract

Futibatinib is a potent and irreversible inhibitor of Fibroblast Growth Factor Receptors 1, 2, 3, and 4 (FGFR1-4).[1][2][3][4] This document provides a detailed overview of the in vitro application of this compound to assess its anti-proliferative effects on cancer cell lines. It includes a summary of its efficacy, a comprehensive protocol for a cell proliferation assay, and diagrams illustrating its mechanism of action and the experimental workflow. This guide is intended for researchers and scientists in the fields of oncology and drug development.

Introduction

The Fibroblast Growth Factor (FGF) signaling pathway plays a crucial role in normal cellular processes such as proliferation, differentiation, and migration.[2][3] However, aberrant FGFR signaling, due to genomic alterations like gene amplifications, fusions, and mutations, is a known driver in various cancers.[1][3][5] this compound is a targeted therapy designed to selectively and irreversibly bind to the kinase domain of FGFRs, thereby inhibiting their activity and blocking downstream signaling pathways that promote tumor growth.[2][6][7] This application note details a common in vitro method, the MTT cell proliferation assay, to quantify the cytotoxic effects of this compound on cancer cells.

Mechanism of Action

This compound exerts its anti-tumor effects by covalently binding to a specific cysteine residue within the ATP-binding pocket of FGFR1-4.[2][6] This irreversible binding blocks the phosphorylation of the FGFRs and subsequently inhibits downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation.[1][2][7]

Figure 1: Simplified FGFR signaling pathway and the inhibitory action of this compound.

Data Presentation: Anti-proliferative Activity of this compound

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines harboring FGFR genomic aberrations. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are summarized below.

| Cancer Type | Cell Line | FGFR Genomic Aberration | GI50/IC50 (µmol/L) |

| Gastric Cancer | SNU-16 | FGFR2 Amplification | ~0.01 - 0.05 |

| Multiple Myeloma | OPM-2 | FGFR3 Translocation | ~0.01 - 0.05 |

| Multiple Myeloma | KMS-11 | FGFR3 Translocation | ~0.01 - 0.05 |

| Breast Cancer | - | FGFR1/2 Amplification | ~0.001 - 0.05 |

| Lung Cancer | - | FGFR1 Amplification | ~0.001 - 0.05 |

| Endometrial Cancer | - | FGFR2 Point Mutation | ~0.001 - 0.05 |

| Bladder Cancer | - | FGFR3 Fusion | ~0.001 - 0.05 |

| Breast Cancer (MCF10A engineered) | FGFR2 Y375C | FGFR2 Y375C Mutation | 0.137 |

| Breast Cancer (MCF10A engineered) | FGFR2-BICC1 | FGFR2-BICC1 Fusion | 0.018 |

Note: The GI50/IC50 values are approximate and can vary depending on the specific experimental conditions.[1][8]

Experimental Protocol: In Vitro Cell Proliferation Assay (MTT Assay)

This protocol outlines the steps for determining the effect of this compound on the proliferation of adherent cancer cell lines using a 96-well plate format.

Materials:

-

Cancer cell line with known FGFR aberration

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

-

Solubilization solution (e.g., 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, 2% (v/v) glacial acetic acid, pH 4.7)[9]

-

96-well flat-bottom tissue culture plates

-

Multichannel pipette

-

Microplate reader

Figure 2: Experimental workflow for the this compound MTT cell proliferation assay.

Procedure:

Day 1: Cell Seeding

-

Culture the selected cancer cell line to ~80% confluency.

-

Harvest the cells using trypsin-EDTA and perform a cell count.

-

Dilute the cells in complete culture medium to the desired seeding density (this should be optimized for each cell line, a starting point is 3,000-8,000 cells/well).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Include wells with medium only to serve as a blank control.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

Day 2: this compound Treatment

-

Prepare a series of this compound dilutions in complete culture medium from the stock solution. A suggested starting range is 0.001 µM to 10 µM.

-

Also prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Carefully remove the medium from the wells and replace it with 100 µL of the corresponding this compound dilution or vehicle control.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.[1]

Day 5: MTT Assay and Data Analysis

-

After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[9][10]

-

Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[10]

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9][10]

-

Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization. Alternatively, incubate the plate overnight at 37°C.[10]

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.[10]

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Conclusion

The in vitro cell proliferation assay is a fundamental tool for evaluating the efficacy of anti-cancer agents like this compound. This protocol provides a robust framework for assessing the dose-dependent inhibitory effects of this compound on the growth of cancer cell lines with FGFR alterations. The data generated from these assays are crucial for the preclinical evaluation of this compound and for understanding its therapeutic potential in targeting FGFR-driven malignancies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. selleckchem.com [selleckchem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. This compound | mechanism of action and synthesis | NROChemistry [nrochemistry.com]

- 7. This compound | C22H22N6O3 | CID 71621331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mouseion.jax.org [mouseion.jax.org]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

Application Note: Western Blot Analysis of Fibroblast Growth Factor Receptor (FGFR) Phosphorylation Following Futibatinib Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a critical role in various cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of FGFR signaling, often due to genetic alterations like mutations, amplifications, or fusions, is implicated in the development and progression of several cancers.[1][2] Futibatinib is a potent and selective, irreversible inhibitor of FGFR1, 2, 3, and 4.[2][3][4] It covalently binds to a conserved cysteine residue within the ATP-binding pocket of the FGFR kinase domain, which blocks receptor autophosphorylation and subsequent activation of downstream signaling pathways.[1][2][5]

This application note provides a detailed protocol for performing Western blot analysis to measure the phosphorylation status of FGFR (pFGFR) in cancer cell lines following treatment with this compound. This immunoassay is a fundamental method to confirm the drug's on-target activity and to quantify its inhibitory effect on FGFR signaling.

Principle of the Assay

Western blotting, or immunoblotting, is a technique used to detect specific proteins in a sample.[6] To assess the effect of this compound, cancer cells with known FGFR alterations are treated with the inhibitor.[7] Following treatment, cells are lysed, and the total protein is extracted. The proteins are then separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is probed with a primary antibody specific for the phosphorylated form of FGFR (e.g., pFGFR Tyr653/654) to measure the extent of receptor activation.[8][9] The membrane is also probed with antibodies for total FGFR and a loading control (e.g., GAPDH) to ensure equal protein loading and to normalize the pFGFR signal. A reduction in the pFGFR signal relative to total FGFR in drug-treated samples indicates successful inhibition by this compound.[7][10]

FGFR Signaling and this compound's Mechanism of Action

Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFRs dimerize, leading to the trans-autophosphorylation of specific tyrosine residues in their intracellular kinase domains.[11][12] This phosphorylation event creates docking sites for adaptor proteins, initiating downstream signaling cascades, primarily the RAS-MAPK, PI3K-AKT, PLCγ, and STAT pathways, which drive cell proliferation and survival.[1][11][13][14] this compound acts by irreversibly binding to the FGFR kinase domain, preventing this initial autophosphorylation step, thereby shutting down these oncogenic signals.[1][7][15]

Caption: this compound irreversibly inhibits FGFR autophosphorylation.

Experimental Protocol

This protocol is designed for cancer cell lines with known FGFR aberrations treated with this compound.

Materials and Reagents

-

Cell Line: Cancer cell line with a known FGFR alteration (e.g., SNU-16, KMS-11).[7]

-

Culture Medium: As recommended for the specific cell line.

-

This compound: Stock solution in DMSO.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[16][17]

-

Protein Assay: BCA Protein Assay Kit.

-

SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris).

-

Transfer Membrane: PVDF or nitrocellulose membrane.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[17]

-

Primary Antibodies:

-

Rabbit anti-pFGFR (Tyr653/654)

-

Rabbit anti-total FGFR

-

Mouse anti-GAPDH or anti-β-actin (Loading Control)

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

Procedure

-

Cell Culture and Treatment:

-

Plate cells in 6-well plates and grow to 70-80% confluency.

-

Starve cells in serum-free medium for 12-24 hours, if required, to reduce basal receptor phosphorylation.

-

Treat cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100 nM) for a predetermined time (e.g., 2-4 hours).[10] Include a vehicle control (DMSO) corresponding to the highest this compound concentration.

-

-

Cell Lysis:

-

Aspirate the medium and wash cells once with ice-cold PBS.[16]

-

Add 100-150 µL of ice-cold lysis buffer (containing protease and phosphatase inhibitors) to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[16]

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Membrane Transfer:

-

Normalize all samples to the same protein concentration with lysis buffer. Add SDS-PAGE sample buffer and boil at 95°C for 5-10 minutes.[17]

-

Load 20-30 µg of total protein per lane onto a polyacrylamide gel.[6]

-

Run the gel until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.[6]

-

-

Immunoblotting and Detection:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[17]

-

Incubate the membrane with the primary antibody for pFGFR (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate with HRP-conjugated anti-rabbit secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply ECL detection reagent and capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Reprobing:

-

To normalize for protein levels, the same membrane can be stripped and reprobed for total FGFR and a loading control (GAPDH or β-actin). Alternatively, run parallel gels.

-

Western Blot Workflow

Caption: From cell treatment to quantitative data analysis.

Data Analysis and Expected Results

The chemiluminescent signals captured are quantified using densitometry software (e.g., ImageJ).[18] The intensity of the pFGFR band is normalized first to the corresponding total FGFR band and then to the loading control band to correct for any variations in protein loading.

Expected Outcome: Treatment with this compound is expected to cause a dose-dependent decrease in the level of phosphorylated FGFR. The levels of total FGFR and the loading control should remain relatively constant across all treatment conditions.

Table 1: Representative Quantitative Data from Western Blot Analysis

The following table illustrates a typical dataset obtained from this protocol, showing the dose-dependent inhibition of FGFR phosphorylation by this compound.

| This compound (nM) | pFGFR Intensity (Arbitrary Units) | Total FGFR Intensity (Arbitrary Units) | GAPDH Intensity (Arbitrary Units) | Normalized pFGFR Signal* | % Inhibition |

| 0 (Vehicle) | 98,500 | 101,200 | 110,500 | 1.00 | 0% |

| 10 | 45,300 | 99,800 | 111,200 | 0.47 | 53% |

| 50 | 12,100 | 102,500 | 109,800 | 0.12 | 88% |

| 100 | 4,900 | 100,600 | 110,100 | 0.05 | 95% |

*Normalized pFGFR Signal is calculated as: (pFGFR / Total FGFR) / (pFGFR_vehicle / Total FGFR_vehicle).

Conclusion

This Western blot protocol provides a reliable and quantitative method for assessing the inhibitory activity of this compound on its target, FGFR. By measuring the reduction in receptor phosphorylation, researchers can effectively confirm the drug's mechanism of action in a cellular context. This assay is crucial for preclinical studies, dose-response characterizations, and for understanding the molecular impact of novel FGFR inhibitors in drug development.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy of this compound, an irreversible fibroblast growth factor receptor inhibitor, in FGFR-altered breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. media.cellsignal.com [media.cellsignal.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Phospho-FGF Receptor (Tyr653/654) Antibody | Cell Signaling Technology [cellsignal.com]

- 9. Systematic pharmacological analysis of agonistic and antagonistic fibroblast growth factor receptor 1 MAbs reveals a similar unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound | C22H22N6O3 | CID 71621331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. origene.com [origene.com]

- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 18. researchgate.net [researchgate.net]

Application Notes and Protocols for Establishing Futibatinib-Resistant Cell Line Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Futibatinib (TAS-120) is an irreversible fibroblast growth factor receptor (FGFR) inhibitor that has shown significant clinical activity in patients with tumors harboring FGFR alterations, particularly FGFR2 fusion-positive cholangiocarcinoma.[1][2][3][4][5] As with other targeted therapies, acquired resistance can limit the long-term efficacy of this compound. Understanding the mechanisms of resistance and developing strategies to overcome them is a critical area of research. This document provides detailed protocols for establishing and characterizing this compound-resistant cell line models, which are invaluable tools for these investigations.

The primary mechanisms of resistance to FGFR inhibitors, including this compound, often involve on-target secondary mutations in the FGFR kinase domain.[6] The most frequently observed mutations occur at the "molecular brake" (N550) and "gatekeeper" (V565) residues of FGFR2.[6] this compound's covalent binding to a cysteine residue (C492) in the P-loop makes it less susceptible to some resistance mutations that affect reversible inhibitors.[7] However, resistance can still emerge through various mechanisms. Additionally, "off-target" resistance can arise from the activation of bypass signaling pathways, such as the PI3K/AKT/mTOR and MAPK/ERK pathways, which can circumvent the effects of FGFR inhibition.[8]

These application notes provide a framework for generating this compound-resistant cell lines, characterizing their resistance mechanisms, and assessing the activity of downstream signaling pathways.

Data Presentation

Table 1: In Vitro Activity of this compound Against Wild-Type and Mutant FGFR2

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against Ba/F3 cells engineered to express various forms of FGFR2. The data illustrates the potency of this compound against wild-type FGFR2 and its differential activity against common resistance mutations.

| FGFR2 Kinase Domain | Amino Acid Change | IC50 (nmol/L) | Fold Change vs. Wild-Type |

| Wild-Type | - | 2 | 1 |

| Gatekeeper Mutations | |||

| V565F | >1000 | >500 | |

| V565I | 50.6 | 25.3 | |

| V565L | 1.3 | 0.65 | |

| Molecular Brake Mutations | |||

| N550H | 13.6 | 6.8 | |

| N550K | 13.9 | 6.95 | |

| Other Mutations | |||

| E566A | 3.4 | 1.7 | |

| L618V | 2.5 | 1.25 |

Data adapted from preclinical studies in Ba/F3 cells.[9]

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

This protocol describes a dose-escalation method for generating this compound-resistant cancer cell lines. This method involves continuous exposure of a parental cell line to gradually increasing concentrations of this compound.

Materials:

-

Parental cancer cell line sensitive to this compound (e.g., a cholangiocarcinoma cell line with an FGFR2 fusion)

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Cell culture flasks, plates, and other necessary consumables

-

Cell viability assay kit (e.g., CellTiter-Glo®, CCK-8)

Procedure:

-

Determine the Initial this compound Concentration:

-

Perform a dose-response curve for the parental cell line using a cell viability assay to determine the IC50 of this compound.

-

The starting concentration for generating resistant cells should be low, typically in the range of the IC20 (the concentration that inhibits 20% of cell growth) or 1/10 to 1/5 of the IC50.[10]

-

-

Initial Drug Exposure:

-

Culture the parental cells in the complete medium containing the starting concentration of this compound.

-